3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one
Description
This compound is a heterocyclic molecule featuring a quinolin-4(1H)-one core substituted at position 3 with a 1,2,4-oxadiazole ring bearing a 2-chlorophenyl group and at position 1 with an ethyl group. The quinolinone scaffold is known for its pharmacological relevance, including antimicrobial and anti-inflammatory properties, while the 1,2,4-oxadiazole moiety enhances metabolic stability and modulates electronic properties. The 2-chlorophenyl substituent introduces steric and electronic effects that may influence binding affinity to biological targets.
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c1-2-23-11-14(17(24)13-8-4-6-10-16(13)23)19-21-18(22-25-19)12-7-3-5-9-15(12)20/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHOXNISBRKPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.
Molecular Characteristics
- Molecular Formula : C15H14ClN3O
- Molecular Weight : 287.74 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research has indicated that derivatives of oxadiazole, including the compound , exhibit significant anticancer properties. A study demonstrated that oxadiazole derivatives showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) with IC50 values ranging from 1.8 µM to 4.5 µM .
Case Studies
- Cytotoxicity Assay : In vitro studies on MCF-7 cells revealed that compounds similar to this compound exhibited potent cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .
- Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Various studies have reported that oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, compounds containing oxadiazole moieties have demonstrated anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models.
Case Study on Anti-inflammatory Effects
A study utilizing a carrageenan-induced paw edema model in rats showed that the administration of the compound resulted in a significant reduction in inflammation compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related analogs:
Notes:
- *logP values estimated using similar analogs due to lack of experimental data for the target compound.
- The ethyl group in the target compound increases lipophilicity compared to the pyridinone and propanoic acid analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
